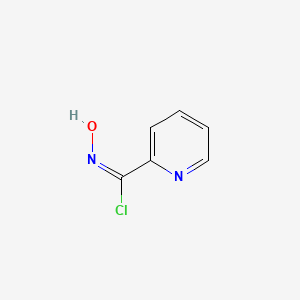

(Z)-N-hydroxypicolinimidoyl chloride

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H5ClN2O |

|---|---|

Peso molecular |

156.57 g/mol |

Nombre IUPAC |

(2E)-N-hydroxypyridine-2-carboximidoyl chloride |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6+ |

Clave InChI |

XBTPHBYKYXWYOZ-RMKNXTFCSA-N |

SMILES isomérico |

C1=CC=NC(=C1)/C(=N\O)/Cl |

SMILES canónico |

C1=CC=NC(=C1)C(=NO)Cl |

Origen del producto |

United States |

Significance Within Advanced Synthetic Strategies for Heterocyclic Systems

(Z)-N-hydroxypicolinimidoyl chloride is a valuable reagent in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and materials. Imidoyl chlorides, in general, are highly reactive intermediates used in a variety of synthetic procedures. wikipedia.org Their utility in constructing nitrogen-containing heterocycles makes them indispensable tools for organic chemists. fiveable.me

The presence of the N-hydroxy group in this compound offers unique opportunities for creating specialized heterocyclic frameworks. This functional group can participate in cyclization reactions, leading to the formation of novel ring systems that would be challenging to access through other synthetic routes. For instance, intramolecular reactions involving the hydroxyl group and the imidoyl chloride moiety can lead to the formation of various oxygen- and nitrogen-containing heterocycles. The versatility of imidoyl chlorides in synthesis is a key aspect of their importance in the chemistry of nitriles. fiveable.me

The strategic application of compounds like this compound allows for the efficient construction of complex molecular architectures. These advanced synthetic strategies are crucial for the discovery and development of new chemical entities with potential biological activity. The ability to form a C–C bond while introducing a (C=NR)Y group is a defining feature of imidoylation reactions, which are fundamental to the synthesis of a wide array of compounds. arkat-usa.org

Overview of Unique Structural Features and Intrinsic Reactivity Potential

The structure of (Z)-N-hydroxypicolinimidoyl chloride is characterized by several key features that dictate its reactivity. The central functional group is the imidoyl chloride, which consists of a carbon-nitrogen double bond with a chlorine atom attached to the carbon. wikipedia.org This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. fiveable.me The "(Z)-" designation in its name refers to the stereochemistry around the carbon-nitrogen double bond, indicating that the substituents are on the same side of the double bond.

The N-hydroxy group introduces another layer of reactivity to the molecule. The oxygen atom can act as a nucleophile, and the hydrogen atom can be abstracted to form a reactive radical species. wikipedia.org The presence of both the imidoyl chloride and the N-hydroxy group in the same molecule creates a bifunctional reagent with the potential for diverse and controlled chemical transformations.

The reactivity of imidoyl chlorides is well-documented. They readily react with water to form amides and can be used to synthesize a variety of other compounds, including imidates, thioimidates, and amidines, by reacting with alcohols, thiols, and amines, respectively. wikipedia.org The unique combination of functional groups in this compound suggests a rich and varied chemical reactivity, making it a promising tool for synthetic chemists.

Table 1: Spectroscopic Data for Imidoyl Chlorides

| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) |

| Infrared (IR) Spectroscopy | C=N stretch | 1650–1689 wikipedia.org |

Historical Perspective of Imidoyl Chlorides and N Hydroxylated Compounds in Chemical Synthesis

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of this compound can be conceptually broken down into three key stages: the formation of the core picolinimidoyl structure, the introduction of the N-hydroxy group, and the final halogenation to yield the imidoyl chloride.

Preparations of the Picolinimidoyl Framework

The picolinimidoyl framework is typically derived from picolinamide (B142947) or its precursors. A common and well-established method for the synthesis of imidoyl chlorides, in general, involves the treatment of a monosubstituted amide with a halogenating agent. researchgate.net In the context of the target molecule, this would involve the conversion of an N-substituted picolinamide derivative.

Several classical halogenating agents are employed for this transformation, including:

Phosphorus pentachloride (PCl₅): This is a powerful and widely used reagent for converting amides to imidoyl chlorides. The reaction proceeds via the formation of a chloroiminium intermediate, which then eliminates hydrogen chloride. chemrxiv.org

Thionyl chloride (SOCl₂): Another effective reagent, thionyl chloride, offers the advantage of gaseous byproducts (SO₂ and HCl), which can simplify purification. researchgate.net

Oxalyl chloride: This reagent is also utilized for the preparation of imidoyl chlorides from the corresponding amides. chemrxiv.org

The general reaction scheme for the formation of an imidoyl chloride from an amide is depicted below:

Table 1: Common Halogenating Agents for Imidoyl Chloride Synthesis

| Reagent | Formula | Typical Byproducts | Reference |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | chemrxiv.org |

| Thionyl chloride | SOCl₂ | SO₂, HCl | researchgate.net |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | chemrxiv.org |

Strategies for Introduction of the N-hydroxy Functionality

The introduction of the N-hydroxy group is a critical step that imparts the "hydroximoyl" character to the molecule. This is often achieved through the reaction of a suitable precursor with hydroxylamine (B1172632) or its derivatives. A highly relevant analogue is the synthesis of pyridinehydroximoyl chlorides, which provides a strong model for the synthesis of the target compound.

A plausible and efficient route involves a two-step sequence starting from a picolinimidate precursor. First, the picolinimidate reacts with hydroxylamine to form an N'-hydroxypyridinecarboximidamide. This intermediate possesses the required N-hydroxy functionality.

The synthesis of N'-hydroxypyridinecarboximidamides has been documented, showcasing the feasibility of this approach.

Halogenation Methods for Chloride Incorporation

The final step in the established synthetic sequence is the conversion of the N-hydroxypicolinamide or a related precursor into the target this compound. This transformation involves both the formation of the imidoyl chloride and the establishment of the desired (Z)-stereochemistry.

Drawing from the synthesis of analogous pyridinehydroximoyl chlorides, a key method involves the treatment of an N'-hydroxypyridinecarboximidamide with sodium nitrite (B80452) in the presence of hydrochloric acid. This reaction proceeds via a diazotization-like mechanism, where the N-hydroxy group is converted into a good leaving group, followed by nucleophilic attack of the chloride ion.

The stereochemical outcome of this reaction, leading to the (Z)-isomer, is a crucial aspect. The geometry of imidoyl halides can exist as either (E) or (Z) isomers due to the restricted rotation around the C=N double bond. libretexts.orgchemguide.co.uk The specific conditions of the reaction, including temperature and the nature of the substrate and reagents, can influence the stereoselectivity. While the literature on the specific synthesis of this compound is not abundant, the principles of stereochemical control in related systems suggest that the (Z)-isomer can be preferentially formed under carefully controlled conditions.

Novel and Evolving Synthetic Approaches

The field of organic synthesis is constantly evolving, with a strong emphasis on the development of more efficient, selective, and environmentally benign methodologies. The synthesis of this compound is poised to benefit from these advancements, particularly in the areas of chemo- and regioselectivity and the application of catalytic methods.

Development of Chemo- and Regioselective Synthetic Pathways

The pyridine (B92270) ring presents multiple potential sites for reaction, making chemo- and regioselectivity a significant challenge in the synthesis of substituted pyridines. Modern synthetic methods are increasingly focused on addressing this challenge. For instance, the regioselective halogenation of pyridine N-oxides has been achieved with high efficiency, providing a practical route to 2-halo-substituted pyridines. nih.govresearchgate.net This strategy involves the activation of the N-oxide, which directs the halogenation to the 2-position.

Furthermore, innovative approaches involving the temporary transformation of the pyridine ring into a more reactive intermediate have been developed. For example, a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates allows for the highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.org While not directly applied to the synthesis of the target molecule, these advanced strategies highlight the potential for developing highly controlled and selective syntheses of complex pyridine derivatives. The application of such principles could lead to more efficient and streamlined routes to this compound by precisely controlling the position of halogenation on the pyridine ring.

Table 2: Examples of Regioselective Halogenation of Pyridine Derivatives

| Method | Reagent/Catalyst | Position of Halogenation | Reference |

| Halogenation of Pyridine N-Oxide | Oxalyl chloride/Halide source | 2-position | researchgate.net |

| Zincke Imine Intermediate | N-Halosuccinimide | 3-position | chemrxiv.org |

Application of Catalytic Methods in Imidoyl Chloride Synthesis

The use of catalysis is a cornerstone of modern green chemistry, offering pathways to reactions with higher efficiency, lower waste, and milder conditions. While specific catalytic methods for the direct synthesis of this compound are not yet widely reported, the broader field of imidoyl chloride and vinyl chloride synthesis provides valuable insights into potential future developments.

For example, a catalytic and environmentally friendly method for the synthesis of aryl-(Z)-vinyl chlorides from aromatic ketones has been developed using scandium triflate, DMF, and benzoyl chloride as catalysts. rsc.org This reaction proceeds via an addition-elimination mechanism and demonstrates the potential for achieving high stereoselectivity in the formation of (Z)-isomers. The principles of this catalytic cycle could potentially be adapted for the synthesis of (Z)-imidoyl chlorides.

Furthermore, research into the catalytic reduction of imidoyl chlorides points to the growing interest in applying catalytic methods to this class of compounds. While this is a reductive process, it underscores the potential for developing catalytic transformations involving the imidoyl chloride functionality. The future development of catalytic methods for the direct N-hydroxylation of picolinimidoyl chlorides or the catalytic conversion of picolinamide oximes to the target compound could represent a significant advancement in the field, offering more sustainable and efficient synthetic routes.

Considerations for Sustainable and Green Synthetic Design

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance safety. nih.gov For the synthesis of this compound, several green chemistry principles can be applied to improve the sustainability of the process.

One key area for improvement is the use of solvents. The development of solvent-free reaction conditions, as has been demonstrated for the synthesis of benzhydroximoyl chloride, presents a significant advancement in green synthesis. researchgate.net This approach minimizes waste and reduces the environmental and health hazards associated with volatile organic solvents.

Another green approach involves the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production method.

The choice of reagents and catalysts also plays a crucial role in green synthetic design. The use of non-toxic, inexpensive, and readily available catalysts is preferred. nih.gov While the described synthesis of hydroxamoyl chlorides does not typically employ a catalyst in the chlorination step, exploring catalytic methods could further enhance the green credentials of the process.

Table 3: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Development of solvent-free reaction conditions. researchgate.net |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. nih.gov |

| Safer Solvents and Auxiliaries | Minimizing the use of hazardous solvents like DMF. |

| Catalysis | Investigating the use of non-toxic and efficient catalysts. nih.gov |

Optimization and Scale-Up Considerations in Laboratory and Pilot-Scale Synthesis

The transition of a synthetic procedure from a laboratory scale to a pilot or industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. The practicality of synthesizing related hydroxamoyl chlorides on a gram scale has been demonstrated, indicating the potential for scaling up the production of this compound. bohrium.com

Key parameters for optimization include the reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, in related syntheses, the amount of base used and the duration of the reaction have been shown to significantly impact the yield of the product. bohrium.com A systematic study to fine-tune these variables for the synthesis of this compound would be essential for maximizing the yield and purity of the final product.

The choice of solvent is another critical factor in both optimization and scale-up. While DMF is effective at the lab scale, its high boiling point and potential health risks may necessitate its replacement with a more suitable solvent for larger-scale operations. The investigation of alternative, greener solvents would be a key aspect of process development.

Purification of the final product is also a major consideration for scale-up. At the laboratory level, chromatography is often employed, but this method can be impractical and costly for large quantities. Developing a purification strategy based on crystallization or extraction would be more amenable to pilot-scale production.

Finally, ensuring the safety of the process at a larger scale is paramount. A thorough risk assessment would be required to identify and mitigate any potential hazards associated with the reagents, intermediates, and reaction conditions.

Nucleophilic Substitution Reactions at the Imidoyl Carbon

The imidoyl carbon in this compound is a primary site for chemical transformations, readily undergoing nucleophilic substitution. This reactivity is analogous to that of other imidoyl chlorides and related acid chlorides, which are well-established electrophiles. nih.gov The reaction mechanism can proceed through different pathways, largely dependent on the nature of the nucleophile and the reaction conditions.

Mechanistic Investigations of N-Substitution Pathways

Nucleophilic attack at the imidoyl carbon can lead to the displacement of the chloride leaving group and the formation of a new bond with the nucleophile. When nitrogen-based nucleophiles are employed, this results in N-substitution. For instance, the reaction with primary or secondary amines would be expected to yield the corresponding amidines.

The mechanism of this substitution can be conceptualized as either a stepwise process (S_N1-like) involving the formation of a nitrilium ion intermediate, or a concerted process (S_N2-like). nih.govquora.com However, for most imidoyl chlorides, a stepwise mechanism involving an initial addition of the nucleophile to the C=N double bond to form a tetrahedral intermediate is often proposed. This is followed by the elimination of the chloride ion to afford the final product.

In the context of this compound, the N-hydroxy group can influence the reaction pathway. The lone pair of electrons on the oxygen atom can potentially stabilize the transition state or intermediate through resonance.

Table 1: Plausible N-Substitution Reactions and Expected Products

| Nucleophile | Expected Product Type |

| Primary Amine (R-NH₂) | N-Substituted Amidoxime |

| Secondary Amine (R₂NH) | N,N-Disubstituted Amidoxime |

| Hydrazine (N₂H₄) | Hydrazone Derivative |

| Hydroxylamine (NH₂OH) | N-Hydroxy-N'-alkoxy-picolinimidamide |

Mechanistic Investigations of O-Substitution Pathways

The N-hydroxy group of this compound introduces the possibility of O-substitution, creating a scenario of ambident reactivity. The deprotonated form of the N-hydroxy group, an oximate, is an ambident nucleophile with reactive centers at both the nitrogen and oxygen atoms. The regioselectivity of alkylation (N- vs. O-alkylation) is a well-documented phenomenon in related systems and is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. nih.govresearchgate.netnih.govhw.ac.ukjuniperpublishers.com

Generally, "harder" electrophiles tend to react at the more electronegative oxygen atom (O-alkylation), while "softer" electrophiles favor reaction at the more polarizable nitrogen atom (N-alkylation). For instance, alkylation with a hard electrophile like dimethyl sulfate (B86663) might favor the formation of the O-methylated product, whereas a softer electrophile like methyl iodide could lead to the N-methylated product. nih.gov

Table 2: Factors Influencing N- vs. O-Substitution

| Factor | Favors N-Substitution | Favors O-Substitution |

| Electrophile | Soft (e.g., CH₃I) | Hard (e.g., (CH₃)₂SO₄) |

| Solvent | Protic | Aprotic |

| Counter-ion | Large, polarizable | Small, non-polarizable |

Reactions Involving the Chloride Leaving Group and its Regeneration

The chloride ion is a good leaving group, facilitating the nucleophilic substitution reactions at the imidoyl carbon. Its departure is a key step in the formation of the final substitution products. In many synthetic protocols involving imidoyl chlorides, the chloride is not regenerated but is instead neutralized by a base or participates in subsequent reactions.

However, in certain industrial processes, the regeneration of the chlorinating agent is a crucial aspect of creating a catalytic cycle. For instance, if this compound were to be synthesized from the corresponding oxime using a chlorinating agent like thionyl chloride (SOCl₂), the chloride from a substitution reaction could theoretically be recycled back into the chlorination step, although this would require a complex and carefully designed reaction sequence.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqresearchgate.net This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Pathways (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh reaction conditions. uoanbar.edu.iqyoutube.comyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack, and under acidic conditions, the protonated pyridinium (B92312) species is even more deactivated. When EAS does occur, it typically directs the incoming electrophile to the 3-position. quora.comresearchgate.net

The presence of the N-hydroxypicolinimidoyl chloride substituent at the 2-position would further influence the regioselectivity of any potential EAS reaction. However, given the deactivating nature of both the pyridine nitrogen and the imidoyl chloride group, it is unlikely that this compound would readily undergo electrophilic aromatic substitution under standard conditions. To enhance the reactivity of the pyridine ring towards electrophiles, it is often converted to its N-oxide. matanginicollege.ac.in

Nucleophilic Attack on the Pyridine Ring (if applicable)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqmatanginicollege.ac.in In the case of this compound, the substituent is already at the 2-position. Nucleophilic attack would therefore be anticipated at the 4- or 6-positions.

Strong nucleophiles can displace a hydride ion in a Chichibabin-type reaction, although this typically requires high temperatures. The presence of the N-hydroxypicolinimidoyl chloride substituent may modulate the reactivity of the ring towards such transformations. Intramolecular nucleophilic attack from the oxygen or nitrogen of the hydroxiamidoxime moiety onto the pyridine ring could also be a possibility, leading to cyclized products. Such intramolecular cyclizations are known to occur in appropriately substituted pyridine derivatives. nih.gov

Transformations of the N-hydroxy Moiety and its Derivatives

The N-hydroxy group of this compound is a key site for chemical modification, primarily through reactions at the oxygen atom. The most common transformations are O-alkylation and O-acylation, which yield N-alkoxy and N-acyloxy imidoyl chloride derivatives, respectively. These reactions modify the steric and electronic properties of the molecule, influencing its subsequent reactivity.

O-Alkylation: The oxygen of the N-hydroxy moiety can be alkylated using various alkylating agents. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. Common alkylating agents include alkyl halides (e.g., methyl iodide) and sulfates (e.g., dimethyl sulfate). nih.govnih.gov The choice of base and solvent can influence the reaction's efficiency, with common systems including sodium hydride in an aprotic solvent like DMF or THF. nih.gov The resulting N-alkoxyimidoyl halides are valuable synthetic intermediates. nih.gov

O-Acylation: Acylation of the N-hydroxy group can be achieved using acylating agents such as acyl chlorides or anhydrides. nih.gov These reactions are often conducted under acidic or basic conditions. For instance, acylation with acyl chlorides can be performed in the presence of a non-nucleophilic base like pyridine or triethylamine, which neutralizes the HCl byproduct. nih.gov Alternatively, acidic conditions can be employed to activate the acylating agent. nih.gov N-acyloxy derivatives are also important intermediates in various chemical transformations. nih.gov

Table 1: Representative Transformations of the N-hydroxy Moiety

| Transformation | Reagent Class | Example Reagent | Typical Conditions | Product Class |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halide | Methyl Iodide | Base (e.g., NaH), DMF | N-methoxy-picolinimidoyl chloride |

| O-Acylation | Acyl Chloride | Acetyl Chloride | Base (e.g., Pyridine), CH2Cl2 | N-acetoxy-picolinimidoyl chloride |

| O-Acylation | Acid Anhydride | Acetic Anhydride | Acid catalyst (e.g., HClO4) | N-acetoxy-picolinimidoyl chloride |

Rearrangement Reactions and Isomerization Pathways

The structure of this compound allows for potential rearrangement and isomerization reactions, which can alter its stereochemistry or lead to the formation of new structural isomers.

E/Z Isomerization: The carbon-nitrogen double bond of the imidoyl chloride moiety is stereogenic, existing as either the (Z)- or (E)-isomer. The conversion between these isomers, known as E/Z isomerization, can be promoted by heat, light, or catalysis. nih.gov While specific studies on this compound are not prevalent, related systems show that catalysts, including metal complexes like those of palladium(II) or iron(III) chloride, can facilitate such isomerizations. nih.govnih.gov The mechanism often involves the formation of an intermediate that allows for rotation around the C=N bond before collapsing to a mixture of isomers or the thermodynamically more stable form. nih.gov

Carbocation-like Rearrangements: Under certain conditions, particularly those involving strong acids or the generation of an electron-deficient center, rearrangement reactions analogous to those seen with carbocations could occur. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com If the N-hydroxy group departs as a leaving group, a nitrenium-like intermediate could be formed. Such intermediates are known to undergo rearrangements, including hydride or alkyl shifts from adjacent positions, to yield a more stable species. masterorganicchemistry.comlibretexts.orgwiley-vch.de For this compound, this could potentially involve rearrangements within the picolinyl ring, although such pathways are speculative without direct experimental evidence.

Cycloaddition Reactions and Related Pericyclic Processes

One of the most significant applications of this compound in organic synthesis is its role as a precursor for 1,3-dipolar cycloaddition reactions. This transformation proceeds through the in-situ generation of a highly reactive intermediate, picolinonitrile oxide.

Generation of Picolinonitrile Oxide: this compound can be readily dehydrohalogenated by treatment with a base to form the corresponding nitrile oxide. beilstein-journals.orgmdpi.com This elimination of HCl is a common and efficient method for generating nitrile oxides in the reaction mixture, where they can be immediately trapped by a suitable dipolarophile. beilstein-journals.orgmdpi.com Common bases for this purpose include tertiary amines like triethylamine.

[3+2] Cycloaddition: The generated picolinonitrile oxide is a classic 1,3-dipole that readily participates in [3+2] cycloaddition reactions (also known as Huisgen cycloadditions) with various unsaturated compounds (dipolarophiles). wikipedia.orgorganic-chemistry.org

With Alkenes: Reaction with alkenes yields 3-(pyridin-2-yl)-substituted 2-isoxazolines. organic-chemistry.orgrsc.orgmdpi.com This reaction is a powerful tool for constructing five-membered heterocyclic rings containing a nitrogen-oxygen bond. nih.gov

With Alkynes: Reaction with alkynes produces 3-(pyridin-2-yl)-substituted isoxazoles. youtube.comyoutube.com Isoxazoles are stable aromatic heterocycles with significant applications in medicinal chemistry and materials science. youtube.com

The cycloaddition is a concerted pericyclic process that generally exhibits high regioselectivity, where the oxygen atom of the nitrile oxide bonds to the more substituted carbon of the dipolarophile. beilstein-journals.orgwikipedia.org This reactivity makes this compound a valuable building block for the synthesis of complex heterocyclic molecules. mdpi.com

Table 2: Examples of [3+2] Cycloaddition Reactions

| Dipolarophile | Reagent/Conditions | Product Type |

|---|---|---|

| Styrene | Et3N, CH2Cl2 | 3-(Pyridin-2-yl)-5-phenyl-4,5-dihydroisoxazole |

| Phenylacetylene | Et3N, Toluene, heat | 3-(Pyridin-2-yl)-5-phenylisoxazole |

| Methyl Acrylate | Et3N, THF | Methyl 3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylate |

Advanced Synthetic Applications of Z N Hydroxypicolinimidoyl Chloride As a Building Block

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The architecture of (Z)-N-hydroxypicolinimidoyl chloride makes it an excellent starting material for the synthesis of a variety of nitrogen-containing heterocycles. These structures are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

The inherent pyridine (B92270) core of this compound can be chemically modified to introduce a wide range of substituents, leading to the formation of novel pyridine derivatives. The reactivity of the hydroximoyl chloride group can be harnessed to introduce new functionalities at the 2-position of the pyridine ring. For instance, nucleophilic substitution reactions at the imidoyl carbon can lead to the formation of various substituted picolinamide (B142947) oximes.

Furthermore, the pyridine nitrogen can be quaternized or oxidized to an N-oxide, which alters the electronic properties of the ring and opens up avenues for further functionalization. These transformations are fundamental in modulating the physicochemical and biological properties of the resulting pyridine derivatives.

Table 1: Potential Pyridine Derivatives from this compound

| Reactant | Reaction Type | Product Class |

|---|---|---|

| Alcohols/Phenols | Nucleophilic Substitution | O-Alkyl/Aryl picolinimidate oximes |

| Amines | Nucleophilic Substitution | Picolinamidine oximes |

| Organometallic reagents | Cross-coupling | 2-Substituted pyridines |

Formation of Fused and Bridged Heterocyclic Ring Systems

This compound is a valuable precursor for constructing more complex fused and bridged heterocyclic systems. The generation of reactive intermediates, such as nitrile oxides, from the hydroximoyl chloride moiety allows for intramolecular cycloaddition reactions. If the pyridine ring is appended with a suitable dipolarophile, an intramolecular 1,3-dipolar cycloaddition can lead to the formation of novel fused ring systems incorporating the pyridine nucleus.

For instance, if a vinyl or allyl group is introduced at a suitable position on the pyridine ring, an intramolecular cycloaddition of the in situ generated nitrile oxide can yield a fused isoxazoline-pyridine system. The regioselectivity and stereoselectivity of such reactions would be of significant interest for creating complex three-dimensional molecular architectures.

Role as a Precursor for Diverse Reactive Intermediates

A key aspect of the synthetic utility of this compound lies in its ability to serve as a precursor to highly reactive intermediates. The most prominent of these is the corresponding picolinonitrile oxide.

Upon treatment with a base, this compound can undergo dehydrochlorination to generate picolinonitrile oxide in situ. Nitrile oxides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a wide array of dipolarophiles, such as alkenes, alkynes, and nitriles. researchgate.netbeilstein-journals.org This reactivity provides a powerful tool for the construction of five-membered heterocyclic rings like isoxazoles and isoxazolines. mdpi.comnih.gov

Table 2: Heterocycles Synthesized from Picolinonitrile Oxide

| Dipolarophile | Resulting Heterocycle |

|---|---|

| Alkene | Isoxazoline |

| Alkyne | Isoxazole |

The generation of this reactive intermediate under mild conditions allows for its use in complex synthetic sequences, making this compound a valuable synthon in organic synthesis.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.govmdpi.com this compound can be envisioned as a key component in novel MCRs.

For example, the in situ generation of picolinonitrile oxide in the presence of multiple other reactants could lead to complex cascade reactions. An MCR could be designed where an alkene and a nucleophile are present, leading to an initial cycloaddition followed by a subsequent reaction of the nucleophile with another functional group in the molecule. Such strategies can rapidly generate molecular complexity from simple starting materials.

Derivatization Strategies for Expanding Molecular Complexity and Diversity

The functional handles present in this compound, namely the pyridine ring and the hydroximoyl chloride, offer numerous opportunities for derivatization to create libraries of diverse molecules.

The N-hydroxy group can be acylated or alkylated to modify the electronic and steric properties of the molecule. The chlorine atom in the hydroximoyl chloride moiety is a good leaving group and can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. chemistrysteps.comlibretexts.orgchemguide.co.uk

Furthermore, the pyridine ring itself can be subjected to various derivatization reactions. Electrophilic aromatic substitution, if the ring is sufficiently activated, or nucleophilic aromatic substitution on a pre-functionalized ring can be employed to introduce substituents at various positions. Cross-coupling reactions, such as Suzuki or Stille couplings, can be used to form carbon-carbon bonds, further expanding the molecular diversity. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of functional materials. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Picolinamide oximes |

| O-Alkyl/Aryl picolinimidate oximes |

| Picolinamidine oximes |

| 2-Substituted pyridines |

| Picolinonitrile oxide |

| Isoxazoles |

| Isoxazolines |

Computational and Theoretical Investigations of Z N Hydroxypicolinimidoyl Chloride

Conformational Analysis and Stereochemical Preferences (Z-isomer considerations)

Without any published computational data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and citation of research findings. Therefore, the requested article on the computational and theoretical investigations of (Z)-N-hydroxypicolinimidoyl chloride cannot be provided at this time due to the lack of available scientific literature on the subject.

Advanced Spectroscopic and Structural Elucidation Techniques for Z N Hydroxypicolinimidoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For (Z)-N-hydroxypicolinimidoyl chloride, NMR provides the initial and most detailed map of its atomic framework.

2D NMR Techniques for Connectivity and Spatial Relationships

While one-dimensional (1D) NMR spectra provide information about the chemical shifts and multiplicities of nuclei, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy) would be instrumental in identifying proton-proton coupling networks within the picolinyl ring. Furthermore, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached and long-range coupled carbon atoms, respectively. This allows for the unambiguous assignment of all proton and carbon resonances in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be pivotal in confirming the '(Z)'-configuration of the N-hydroxyimidoyl moiety by probing through-space interactions between the hydroxyl proton and the protons of the picolinyl ring.

Advanced Solid-State NMR Applications

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers a unique window into its structure and dynamics in the solid phase. nih.gov This is particularly valuable for understanding intermolecular interactions and packing effects in the crystalline state. High-resolution ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide detailed information on the anisotropic interactions that are averaged out in solution. nih.gov For this compound, ssNMR could be used to study the hydrogen bonding network involving the hydroxyl group and the nitrogen atom of the picolinyl ring, providing insights into the supramolecular assembly. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the confirmation of the molecular formula and the elucidation of fragmentation pathways. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, thereby confirming its elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. chemguide.co.uk When subjected to ionization, the molecular ion of this compound would undergo characteristic fragmentation. chemguide.co.uk Common fragmentation pathways for similar organic molecules include the loss of small neutral molecules or radicals. libretexts.orgmiamioh.edu For instance, the loss of a chlorine radical or a hydroxyl radical would be expected fragmentation pathways. Analysis of these fragment ions helps to piece together the structural components of the molecule. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate and further fragment specific ions, providing even more detailed structural information. nih.govmdpi.com

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Plausible Neutral Loss |

| [M-Cl]⁺ | [(Z)-N-hydroxypicolinimidoyl]⁺ | •Cl |

| [M-OH]⁺ | [(Z)-picolinimidoyl chloride]⁺ | •OH |

| [C₅H₄NCN]⁺ | Picolinonitrile cation | HCl, H₂O |

| [C₅H₄N]⁺ | Pyridinium (B92312) cation | C(Cl)NOH |

X-ray Crystallography for Precise Molecular Geometry Determination

The gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. The resulting crystal structure would definitively confirm the '(Z)' geometry of the C=N double bond and reveal the detailed conformation of the picolinyl ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. scispace.comnih.gov Each functional group has a characteristic set of vibrational modes that absorb infrared radiation or scatter Raman light at specific frequencies.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the hydroxyl group, the C=N stretch of the imidoyl moiety, and the various C-H and C=C/C=N stretching and bending vibrations of the pyridine (B92270) ring. researchgate.net The position and intensity of these bands can be influenced by the electronic environment and hydrogen bonding, providing further structural insights. The complementary nature of FT-IR and Raman spectroscopy, governed by different selection rules, ensures a more complete vibrational analysis.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=N (imidoyl) | Stretching | 1640-1690 |

| C=C/C=N (ring) | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

Future Prospects and Emerging Research Frontiers in Z N Hydroxypicolinimidoyl Chloride Chemistry

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The inherent chirality of many biological targets underscores the critical importance of developing enantioselective synthetic methods. While specific asymmetric routes to (Z)-N-hydroxypicolinimidoyl chloride derivatives are not yet established, the principles of asymmetric synthesis offer a clear roadmap for future research. The synthesis of chiral pyridine-containing molecules is an active area of investigation. For instance, chiral linear and macrocyclic pyridine (B92270) carboxamides have been successfully prepared from pyridine-2,6-dicarbonyl dichloride, demonstrating that chiral auxiliaries and catalysts can effectively control the stereochemical outcome of reactions involving pyridine scaffolds. researchgate.netmdpi.com

Future efforts in this domain could focus on several key strategies:

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary onto the picolinic acid starting material could direct the stereoselective formation of the desired (Z)-isomer and facilitate the creation of new stereocenters in derivative molecules.

Catalytic Asymmetric Transformations: The development of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the direct enantioselective synthesis of this compound derivatives. Research into the asymmetric synthesis of other classes of chiral compounds, such as sulfonimidoyl chlorides via desymmetrizing enantioselective hydrolysis, provides a conceptual framework for such endeavors. researchgate.netnih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful and environmentally benign approach to asymmetric synthesis. The use of enzymes, either isolated or in whole-cell systems, could be explored for the stereoselective synthesis or resolution of this compound and its derivatives.

The successful development of these asymmetric routes will be crucial for unlocking the full potential of this class of compounds in applications where specific stereoisomers are required.

| Potential Asymmetric Strategy | Description | Potential Advantages |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide stereoselective reactions. | Well-established methodology, predictable outcomes. |

| Catalytic Asymmetric Synthesis | Use of chiral metal complexes or organocatalysts to control stereochemistry. | High efficiency, potential for high enantiomeric excess. |

| Biocatalysis | Employment of enzymes for stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The pyridine ring and the imidoyl chloride functionality within this compound offer multiple sites for catalytic modification, opening the door to a wide array of novel transformations. Of particular interest is the application of modern C-H activation strategies. C-H activation allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic routes and reducing waste. youtube.commdpi.com

Future research in this area could explore:

Directed C-H Functionalization: The nitrogen atom of the pyridine ring can act as a directing group, guiding a transition metal catalyst to activate specific C-H bonds on the ring. This would allow for the regioselective introduction of new substituents, leading to a diverse library of derivatives.

Catalytic Cross-Coupling Reactions: The chloride atom in the imidoyl chloride moiety is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Novel Cyclization Reactions: The strategic placement of functional groups on the pyridine ring or the hydroxylamine (B1172632) portion of the molecule could set the stage for intramolecular catalytic reactions, leading to the formation of novel heterocyclic scaffolds.

The exploration of these catalytic transformations will be instrumental in expanding the chemical space accessible from this compound and in the synthesis of complex molecular architectures.

| Catalytic Approach | Target Site on this compound | Potential Outcome |

| Directed C-H Activation | Pyridine ring C-H bonds | Regioselective introduction of new functional groups. |

| Cross-Coupling Reactions | Imidoyl chloride | Formation of C-C and C-heteroatom bonds. |

| Intramolecular Cyclization | Combination of functional groups | Synthesis of novel heterocyclic systems. |

Advancements in Theoretical Modeling and Predictive Chemistry for Complex Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. For a molecule with the structural complexity of this compound, theoretical modeling will be a critical component of future research efforts.

Key areas where computational chemistry can make a significant impact include:

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound is fundamental to understanding its reactivity. Theoretical calculations can provide detailed information on the relative energies of different conformers and the barriers to their interconversion.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of proposed reactions, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes. For instance, computational studies have been instrumental in understanding the mechanisms of carboxylate-assisted C-H activation at transition metal centers. researchgate.net

Prediction of Spectroscopic and Physicochemical Properties: Theoretical calculations can predict various properties, such as NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which can aid in the characterization of new compounds. Furthermore, properties relevant to drug discovery, such as lipophilicity and aqueous solubility, can be estimated.

The synergy between theoretical predictions and experimental validation will accelerate the pace of discovery in the chemistry of this compound.

| Computational Method | Application to this compound | Anticipated Insight |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies. | Understanding of stability, reactivity, and reaction pathways. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra. | Correlation of structure with spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Study of behavior in different solvent environments. | Insights into solvation and intermolecular interactions. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. These technologies offer numerous advantages, including improved safety, enhanced reaction control, and the ability to rapidly generate libraries of compounds. The synthesis of hydroxamic acids, a related functional group, has been successfully demonstrated in continuous flow reactors, highlighting the potential for applying these techniques to this compound. nih.govacs.orgorganic-chemistry.org

Future research in this area will likely focus on:

Development of Continuous Flow Synthesis Routes: Designing a robust and efficient continuous flow process for the synthesis of this compound would enable its production on a larger scale with improved consistency and safety. A patent for the continuous flow synthesis of hydroxamic acids suggests that reacting an ester with hydroxylamine in a microreactor is a viable approach. google.com

Automated Synthesis of Derivative Libraries: The integration of flow chemistry with automated robotic systems would allow for the high-throughput synthesis of a wide range of derivatives of this compound. nih.govyoutube.com This would be particularly valuable for screening for biological activity or for optimizing material properties.

In-line Analysis and Optimization: The incorporation of in-line analytical techniques, such as spectroscopy and chromatography, into a flow chemistry setup would enable real-time monitoring of the reaction and facilitate rapid optimization of reaction conditions.

The adoption of these advanced manufacturing technologies will be a key enabler for the translation of research on this compound from the laboratory to industrial applications.

| Technology | Benefit for this compound Chemistry | Example Application |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Continuous production of the parent compound. |

| Automated Synthesis | High-throughput synthesis of derivatives. | Rapid generation of a library for biological screening. |

| In-line Analytics | Real-time reaction monitoring and optimization. | Efficient development of optimal synthetic conditions. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-N-hydroxypicolinimidoyl chloride, and what analytical techniques confirm its purity and structure?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under inert atmospheres. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used, with reaction conditions optimized for stereochemical control (Z-configuration). Post-synthesis, nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly H and C NMR to verify imidoyl chloride functionality and stereochemistry. High-performance liquid chromatography (HPLC) assesses purity (>95% is standard for research-grade material), while liquid chromatography-mass spectrometry (LC-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How should researchers handle and store this compound to maintain its stability?

- Methodological Answer : The compound is moisture-sensitive due to the reactive imidoyl chloride group. Storage under anhydrous conditions (argon or nitrogen atmosphere) at –20°C in sealed, desiccated containers is recommended. Safety protocols include using gloves and eye protection (per S24/25 hazard codes) and avoiding dust inhalation (S22 guidelines). Stability tests via periodic NMR or FT-IR analysis are advised to detect hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high stereoselectivity?

- Methodological Answer : Stereoselective synthesis requires systematic variation of catalysts (e.g., palladium complexes for cross-coupling), solvent polarity (e.g., DMF for polar intermediates), and temperature gradients. For example, highlights palladium-catalyzed decarboxylative coupling as a method to retain Z-configuration. Reaction monitoring via in-situ IR or Raman spectroscopy can track intermediate formation. Statistical tools like Design of Experiments (DoE) models help identify optimal parameters (e.g., pH, stoichiometry) .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data of this compound complexes?

- Methodological Answer : Contradictions in NMR or X-ray crystallography data may arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystal packing effects. Advanced techniques include variable-temperature NMR to probe conformational changes or synchrotron-based crystallography for high-resolution structural data. For computational validation, density functional theory (DFT) simulations compare experimental vs. theoretical spectra. Iterative analysis, as emphasized in qualitative research frameworks, ensures robust interpretation .

Q. How can researchers design preclinical studies involving this compound to ensure reproducibility?

- Methodological Answer : Adhere to NIH preclinical guidelines, including detailed reporting of solvent batches, catalyst sources, and reaction scales. Use standardized preclinical checklists (e.g., ARRIVE 2.0) for animal or cellular studies. For in vitro assays, validate cell line authenticity and include positive/negative controls. Replicate experiments across independent labs using shared protocols, and publish raw data in supplementary materials to enable meta-analyses .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Molecular dynamics (MD) simulations model transition states, while frontier molecular orbital (FMO) theory predicts electrophilicity at the imidoyl chloride site. Software like Gaussian or ORCA calculates Fukui indices to identify reactive centers. Pair these with experimental kinetic studies (e.g., stopped-flow UV-Vis) to correlate computational predictions with observed rate constants .

Methodological Frameworks for Research Design

- PICO Framework : Define Population (e.g., specific enzyme targets), Intervention (compound concentration), Comparison (control analogs), and Outcomes (binding affinity, IC) .

- FINER Criteria : Ensure feasibility (lab resources), novelty (stereochemical uniqueness), and relevance (therapeutic potential) when formulating hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.